molecular formula C8H12O4 B1435262 Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate CAS No. 3132-21-6

Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate

Cat. No. B1435262
CAS RN: 3132-21-6
M. Wt: 172.18 g/mol
InChI Key: ULQFVFRZYKWDME-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate” is C8H12O4 . The InChI code is 1S/C8H12O4/c1-8(2)4-12-5(6(8)9)7(10)11-3/h5H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate” has a molecular weight of 172.18 . The storage temperature is not specified . The physical form of this compound is not specified .

Scientific Research Applications

Chemical Synthesis and Catalysis

Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate is a versatile compound used in chemical synthesis, showcasing its applicability in the creation of complex molecules. One notable application is in the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction, which synthesizes highly functionalized cyclopentanes. This process highlights the compound's role in generating optically active structures, essential for medicinal chemistry and material science (Yakura et al., 1999).

Organic Chemistry Transformations

In organic chemistry, this compound has facilitated uncommon transformations, leading to various products depending on the applied base. This demonstrates its flexibility in chemical reactions and potential in synthesizing novel organic molecules with specific properties (Ivanova et al., 2006).

Catalytic Oxidative Carbonylation

The compound has been used in palladium-catalyzed oxidative carbonylation reactions to produce heterocyclic derivatives such as tetrahydrofuran, dioxolane, and oxazoline derivatives. These reactions underscore the compound's utility in constructing cyclic structures, which are crucial in developing pharmaceuticals and agrochemicals (Bacchi et al., 2005).

Biopolymer Modification

The chemical modification of xylan with derivatives of this compound has been explored to produce biopolymer ethers and esters with unique properties. This research area opens up applications in developing new materials from renewable resources, highlighting the compound's role in green chemistry and material science (Petzold-Welcke et al., 2014).

Antimicrobial Agents

Synthesis of novel pyrrole derivatives from this compound has shown significant antimicrobial activities. This application demonstrates its potential in developing new antimicrobial agents, addressing the growing need for novel antibiotics due to resistance issues (Hublikar et al., 2019).

properties

IUPAC Name

methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2)6(7(10)11-3)5(9)4-12-8/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQFVFRZYKWDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)CO1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate

CAS RN

3132-21-6
Record name methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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